An In-depth Technical Guide to 1-(3-Nitro-2-pyridinyl)-4-piperidinol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(3-Nitro-2-pyridinyl)-4-piperidinol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 1-(3-Nitro-2-pyridinyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and data from closely related analogues to present a robust profile encompassing its chemical structure, proposed synthesis, predicted properties, and potential pharmacological relevance.
Introduction: The Significance of Piperidine and Nitropyridine Scaffolds
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability.[1] Similarly, the nitropyridine moiety is a key building block in medicinal chemistry, often utilized as a precursor for more complex heterocyclic systems and known to modulate the electronic properties of a molecule, influencing its reactivity and biological activity.[2] The conjugation of these two pharmacophores in 1-(3-Nitro-2-pyridinyl)-4-piperidinol suggests a molecule with potential for diverse biological applications, warranting a detailed exploration of its chemical and pharmacological landscape.
Chemical Structure and Properties
The chemical structure of 1-(3-Nitro-2-pyridinyl)-4-piperidinol combines a 4-hydroxypiperidine ring with a 3-nitro-2-pyridinyl group. The IUPAC name for this compound is 1-(3-nitropyridin-2-yl)piperidin-4-ol.
Caption: Chemical structure of 1-(3-Nitro-2-pyridinyl)-4-piperidinol.
Predicted Physicochemical Properties
While experimental data is not available, the physicochemical properties can be estimated based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| LogP | ~1.5 |
| Topological Polar Surface Area (TPSA) | 81.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
These predicted values suggest that 1-(3-Nitro-2-pyridinyl)-4-piperidinol likely possesses moderate lipophilicity and good oral bioavailability characteristics according to Lipinski's rule of five.
Proposed Synthesis Pathway
The most plausible and efficient synthetic route to 1-(3-Nitro-2-pyridinyl)-4-piperidinol is via a nucleophilic aromatic substitution (SNAᵣ) reaction.[3] This well-established reaction class is particularly effective for electron-deficient aromatic rings, such as a pyridine ring bearing a strong electron-withdrawing nitro group.[4]
The proposed synthesis involves the reaction of 2-chloro-3-nitropyridine with 4-piperidinol. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring for nucleophilic attack by the secondary amine of 4-piperidinol.[5]
Caption: Proposed synthesis workflow for 1-(3-Nitro-2-pyridinyl)-4-piperidinol.
Experimental Protocol:
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Reaction Setup: To a solution of 4-piperidinol (1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Addition of Electrophile: Slowly add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(3-Nitro-2-pyridinyl)-4-piperidinol.
Structural Elucidation and Spectral Analysis
The structure of the synthesized 1-(3-Nitro-2-pyridinyl)-4-piperidinol can be confirmed using standard spectroscopic techniques.
Predicted Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridinyl and piperidinyl protons. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm), with the proton ortho to the nitro group being the most downfield. The protons of the piperidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The proton attached to the hydroxyl-bearing carbon will likely be a multiplet around δ 3.5-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbons of the pyridine ring will resonate in the range of δ 120-160 ppm, while the piperidine carbons will be in the δ 30-70 ppm region.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), the N-O stretches of the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-N and C=C stretches of the aromatic and aliphatic rings.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (223.23 g/mol ).
Potential Applications in Drug Discovery
The unique structural combination of a nitropyridine and a piperidinol moiety suggests several potential applications in drug discovery, primarily driven by the known biological activities of related compounds.
Anticancer and Antimicrobial Potential
Nitropyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines and their antimicrobial properties.[6] The nitro group can act as a bio-reductive functional group, which under hypoxic conditions found in solid tumors, can be reduced to generate reactive nitrogen species that are toxic to cancer cells. Furthermore, various piperidine derivatives have shown significant antimicrobial activity.[7] The combination of these two pharmacophores could lead to novel compounds with dual anticancer and antimicrobial activities.
CNS-Active Agents
The piperidine scaffold is a common feature in many centrally active drugs.[8] The ability of the piperidine ring to improve blood-brain barrier penetration could make 1-(3-Nitro-2-pyridinyl)-4-piperidinol and its derivatives interesting candidates for targeting neurological disorders. The nitro group can be further functionalized, for instance, by reduction to an amino group, which opens up a wide array of possibilities for creating libraries of compounds for screening against CNS targets.[4]
Caption: Logical relationships of the core structure to potential biological activities.
Safety and Handling
As 1-(3-Nitro-2-pyridinyl)-4-piperidinol is not a commercially available compound with an established safety profile, it should be handled with the utmost care in a laboratory setting. The safety precautions should be based on the known hazards of its precursors and related compounds.
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2-Chloro-3-nitropyridine: This starting material is a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.
-
4-Piperidinol: This compound can cause skin and eye irritation.
-
General Precautions: It is recommended to handle 1-(3-Nitro-2-pyridinyl)-4-piperidinol in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
1-(3-Nitro-2-pyridinyl)-4-piperidinol represents a promising, albeit underexplored, chemical entity with significant potential in the field of drug discovery. This guide has provided a theoretical framework for its synthesis, a prediction of its key physicochemical and spectral properties, and a rationale for its potential biological applications based on the established roles of its constituent piperidine and nitropyridine moieties. The proposed synthetic route via nucleophilic aromatic substitution is robust and should be readily achievable in a standard organic synthesis laboratory. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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